REACTION_CXSMILES
|
[C:1]([C:3]([OH:6])([CH3:5])[CH3:4])#[N:2].[Cl:7][CH2:8][C:9](Cl)=[O:10].Cl>O>[Cl:7][CH2:8][C:9]([O:6][C:3]([C:1]#[N:2])([CH3:5])[CH3:4])=[O:10]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(C)O
|
Name
|
solution F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 5 minutes at 0° C., additional 2 hours at room temperature and further 1 hour at 70° C
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OC(C)(C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |